4-[4-(difluoromethyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid
Description
4-[4-(Difluoromethyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid is a synthetic organic compound characterized by its complex chemical structure
Properties
IUPAC Name |
4-[4-(difluoromethyl)-6-(2-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3O3/c1-12-19-16(20(23)24)11-17(15-5-3-4-6-18(15)30-2)25-21(19)27(26-12)14-9-7-13(8-10-14)22(28)29/h3-11,20H,1-2H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECYMUKIBAXUJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3OC)C(F)F)C4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(difluoromethyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid typically involves multi-step procedures:
Formation of Pyrazolo[3,4-b]pyridine Core: : Starting with a precursor containing a pyrazole and a pyridine ring, the synthesis may involve cyclization reactions under controlled conditions.
Introduction of Substituents: : The difluoromethyl, methoxyphenyl, and methyl groups are introduced through a series of electrophilic aromatic substitutions, nucleophilic additions, and cross-coupling reactions.
Final Assembly and Functionalization: : The benzoic acid moiety is attached through condensation reactions, often employing catalysts to ensure the integrity of the complex structure.
Industrial Production Methods
Industrial synthesis mirrors laboratory-scale procedures but often incorporates automation and scale-up techniques to improve yield and efficiency. High-pressure reactors, specialized catalysts, and continuous flow systems are frequently employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions where the methoxyphenyl group might be targeted to form various oxidized derivatives.
Reduction: : Reduction reactions can modify the difluoromethyl group or reduce the benzoic acid to its corresponding alcohol.
Substitution: : Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate or hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride or sodium borohydride.
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products of these reactions include various functionalized derivatives of the original compound, which may exhibit different biological or chemical properties.
Scientific Research Applications
This compound's unique structure lends itself to various scientific research applications:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules, it helps in understanding reaction mechanisms and exploring new synthetic pathways.
Biology: : Potential use as a probe in biochemical assays due to its distinct molecular features.
Medicine: : Investigated for its therapeutic potential, particularly in targeting specific pathways related to inflammation or cancer.
Industry: : Application in the development of new materials or as a part of formulations in pharmaceutical products.
Mechanism of Action
The biological activity of 4-[4-(difluoromethyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid is thought to involve interactions with molecular targets such as enzymes or receptors. It may inhibit or activate specific pathways, leading to changes in cellular processes. Detailed studies often focus on binding affinity and the conformational changes induced in target proteins.
Comparison with Similar Compounds
When comparing this compound to structurally similar molecules:
4-[4-(trifluoromethyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid: : The trifluoromethyl group introduces different electronic effects, potentially altering biological activity.
4-[4-(difluoromethyl)-6-(2-hydroxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid: : The hydroxyphenyl group can form hydrogen bonds, impacting solubility and reactivity.
4-[4-(difluoromethyl)-6-(2-methoxyphenyl)-3-ethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid: : The ethyl group changes steric properties, influencing the overall shape and function.
Each similar compound has unique properties, but 4-[4-(difluoromethyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid stands out due to its specific combination of functional groups and resultant biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
